molecular formula C9H9ClFNO B12081402 N-(2-chloro-5-fluorophenyl)oxetan-3-amine

N-(2-chloro-5-fluorophenyl)oxetan-3-amine

Cat. No.: B12081402
M. Wt: 201.62 g/mol
InChI Key: QQYPLYCAZFLDJE-UHFFFAOYSA-N
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Description

N-(2-chloro-5-fluorophenyl)oxetan-3-amine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an oxetane ring, which is a four-membered cyclic ether, attached to an amine group and a substituted phenyl ring. The presence of both chloro and fluoro substituents on the phenyl ring adds to its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-fluorophenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group and the substituted phenyl ring. One common method involves the use of epoxide ring-opening reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide can result in the formation of oxetanes . The reaction conditions often require moderate heating and the use of specific reagents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxide ring-opening reactions followed by subsequent functionalization steps. The choice of reagents and reaction conditions is optimized to ensure high efficiency and yield while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-fluorophenyl)oxetan-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.

    Ring-Opening Reactions: The oxetane ring can be opened under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives, while ring-opening reactions can yield different linear or cyclic compounds.

Scientific Research Applications

N-(2-chloro-5-fluorophenyl)oxetan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-chloro-5-fluorophenyl)oxetan-3-amine exerts its effects involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors. The oxetane ring can also play a role in stabilizing the compound’s interaction with its target, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorobenzyl)oxetan-3-amine
  • 3-(4-bromo-2-fluorophenyl)oxetan-3-amine
  • 3-(2-fluorophenyl)oxetan-3-amine hydrochloride

Uniqueness

N-(2-chloro-5-fluorophenyl)oxetan-3-amine stands out due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and binding properties. This dual substitution pattern is less common and can provide unique advantages in specific applications, such as enhanced selectivity in biological systems or increased stability in chemical reactions.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

N-(2-chloro-5-fluorophenyl)oxetan-3-amine

InChI

InChI=1S/C9H9ClFNO/c10-8-2-1-6(11)3-9(8)12-7-4-13-5-7/h1-3,7,12H,4-5H2

InChI Key

QQYPLYCAZFLDJE-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=C(C=CC(=C2)F)Cl

Origin of Product

United States

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